molecular formula C41H47ClN6O6S B1193585 SGC3027

SGC3027

Katalognummer: B1193585
Molekulargewicht: 787.4 g/mol
InChI-Schlüssel: MLJVGAYSVYMPSB-MSUKGTQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of this complex molecule requires careful application of International Union of Pure and Applied Chemistry guidelines, particularly regarding the assignment of stereochemical descriptors and the prioritization of functional groups. The compound contains multiple stereogenic centers that must be unambiguously designated using the Cahn-Ingold-Prelog priority system. The nucleoside moiety bears the stereochemical configuration (2S,3S,4R,5R), which corresponds to the natural ribofuranose configuration modified at the 4′-position with a sulfur-containing substituent.

According to Cahn-Ingold-Prelog priority rules, the assignment of stereochemical descriptors follows a systematic approach based on atomic number priorities. For the ribofuranose ring system, the carbon atoms are numbered according to International Union of Pure and Applied Chemistry conventions, with C1′ representing the anomeric carbon bearing the purine base. The stereochemical descriptors S and R are assigned by comparing the priority of substituents attached to each stereogenic center, with higher atomic number atoms receiving higher priority.

The thioether linkage at the 2′-position represents a departure from natural nucleoside structure, incorporating a methylsulfanyl group that extends into a four-carbon aliphatic chain. This modification significantly alters the electronic and steric properties of the molecule compared to natural adenosine derivatives. The nomenclature designation "methylsulfanyl" follows International Union of Pure and Applied Chemistry recommendations for organosulfur compounds, where the modern systematic name for thioether functional groups employs the "sulfanyl" descriptor rather than the older "thio" terminology.

Table 1: Stereochemical Configuration Analysis of Key Centers

Position Configuration Priority Assignment Rationale
C2′ S O > C > S > H Hydroxyl group takes priority over carbon chain
C3′ S O > C > C > H Hydroxyl group prioritized over adjacent carbons
C4′ R C > C > O > H Carbon bearing nitrogen takes priority
C5′ R C > O > C > H Thioether carbon prioritized over hydroxyl

The 2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl pharmacophore presents additional nomenclature challenges due to its quinonoid structure and multiple substituents. This cyclohexadienone derivative requires careful consideration of substitution patterns and electronic delocalization effects when assigning systematic names. The presence of three methyl substituents at positions 2, 4, and 5 of the cyclohexadienone ring creates a specific substitution pattern that influences both the chemical reactivity and biological activity of the compound.

The biphenyl moiety containing the 4-chlorophenyl substituent adds another layer of complexity to the nomenclature. The systematic name must accurately reflect the connectivity between the two aromatic rings and the position of the chlorine substituent. The designation "3-(4-chlorophenyl)phenyl" indicates that the chlorinated phenyl ring is attached at the meta position of the primary phenyl ring, creating a specific spatial arrangement that may influence molecular recognition and binding properties.

X-ray Crystallographic Studies of Nucleoside Moiety

Crystallographic analysis of related 4′-thionucleoside derivatives has provided crucial insights into the structural parameters and conformational preferences of sulfur-modified ribofuranose systems. Studies of 4′-thiothymidine have demonstrated that sulfur substitution at the 4′-position leads to significant conformational changes in the sugar ring system. X-ray diffraction analysis revealed that the 4′-thio modification results in altered bond lengths and angles compared to natural nucleosides, with the carbon-sulfur bond distance measuring approximately 1.82 Ångströms, significantly longer than the corresponding carbon-oxygen bond in natural ribose.

The crystal structure of related 4′-thioribonucleoside compounds shows that the sugar pucker typically adopts a C3′-endo conformation, which differs from the C2′-endo conformation commonly observed in deoxyribonucleosides. This conformational preference has important implications for the overall three-dimensional structure of the molecule and its potential interactions with biological targets. The presence of the sulfur atom introduces additional steric bulk and altered electronic properties that influence the pseudorotational equilibrium of the ribofuranose ring.

Table 2: Comparative Crystallographic Data for Thioribonucleoside Derivatives

Parameter Natural Ribose 4′-Thioribose Difference
C4′-X Bond Length (Å) 1.43 (C-O) 1.82 (C-S) +0.39
Ring Pucker C3′-endo C3′-endo Similar
Glycosidic Angle (°) -158 -162 -4°
Sugar-Base Orientation Anti Anti Similar

Molecular packing analysis from crystallographic studies indicates that 4′-thioribonucleosides exhibit different hydrogen bonding patterns compared to their oxygen-containing analogs. The sulfur atom, being less electronegative than oxygen, participates differently in intermolecular interactions, leading to altered crystal packing arrangements. These structural differences may contribute to the unique biological properties observed for 4′-thionucleoside derivatives.

The adenine base orientation in 4′-thioadenosine derivatives maintains the typical anti conformation around the glycosidic bond, as confirmed by X-ray crystallographic analysis. However, subtle changes in the base-sugar geometry result from the 4′-thio modification, with the glycosidic bond angle showing small but measurable deviations from natural adenosine. These structural perturbations may influence base stacking interactions and overall molecular recognition properties.

Conformational Analysis of 4′-Thioether-Linked Ribofuranose

The conformational behavior of 4′-thioether-linked ribofuranose derivatives represents a significant departure from natural nucleoside chemistry, with the sulfur atom introducing unique steric and electronic effects that influence molecular flexibility and preferred conformations. Computational studies and experimental evidence indicate that the 4′-thioether modification substantially alters the pseudorotational pathway of the ribofuranose ring. The larger atomic radius of sulfur compared to oxygen creates increased steric interactions that favor specific conformational states.

Analysis of related 4′-thioribonucleoside systems demonstrates that the sugar ring predominantly adopts conformations within the C3′-endo family, consistent with A-form RNA geometry. This conformational preference is attributed to the reduced electronegativity of sulfur compared to oxygen, which alters the electron density distribution around the ring and influences the balance of steric and electronic factors governing ring pucker. The 4′-thio modification also affects the flexibility of the C4′-C5′ bond, with rotational barriers differing significantly from those observed in natural ribonucleosides.

Table 3: Conformational Parameters of 4′-Thioether Ribofuranose Systems

Conformational Parameter Natural Ribose Range 4′-Thioribose Range Influence Factor
Phase Angle (P, degrees) 0-36 (C3′-endo) 5-25 (C3′-endo) Sulfur steric effects
Puckering Amplitude (νmax) 35-45° 30-40° Reduced ring strain
C4′-C5′ Torsion Angle 60° (gauche+) 45-75° Increased flexibility
Glycosidic Bond Angle -150 to -170° -155 to -175° Electronic effects

The methylsulfanyl substituent at the 2′-position introduces additional conformational complexity through its interaction with both the ribofuranose ring and the extended aliphatic chain. Molecular dynamics simulations of similar systems suggest that this substituent adopts preferential orientations that minimize steric clashes with the hydroxyl groups at the 3′-position while maximizing favorable van der Waals interactions with the base. The sulfur atom's ability to participate in weak intermolecular interactions, such as sulfur-π contacts and hydrogen bonding as an acceptor, further influences the conformational landscape.

The four-carbon aliphatic chain extending from the thioether linkage exhibits significant conformational freedom, with multiple low-energy rotamers accessible at physiological temperatures. Conformational analysis using carbon-proton spin-coupling constants indicates that the preferred conformations involve extended arrangements that minimize gauche interactions between adjacent methylene groups. This conformational flexibility may be crucial for the molecule's ability to adapt to different binding sites and interaction modes with biological targets.

The interaction between the nucleoside moiety and the complex substituent groups creates a sophisticated conformational network where changes in one region of the molecule can propagate throughout the entire structure. The 2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl pharmacophore, connected through the extended alkyl chain, may adopt conformations that either facilitate or hinder intramolecular interactions with the adenine base, depending on the overall molecular geometry.

Electronic Structure of 2,4,5-Trimethyl-3,6-Dioxocyclohexadiene Pharmacophore

The 2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl moiety represents a highly conjugated quinonoid system with distinctive electronic properties that contribute significantly to the compound's overall pharmacological profile. This cyclohexadienone derivative exhibits extensive π-electron delocalization throughout the ring system, creating a network of molecular orbitals that influences both chemical reactivity and biological activity. The electronic structure is characterized by alternating single and double bonds that participate in aromatic-like stabilization, despite the formal absence of complete aromaticity.

The presence of three methyl substituents at positions 2, 4, and 5 of the cyclohexadienone ring creates significant electronic perturbations through both inductive and hyperconjugative effects. These alkyl substituents donate electron density into the π-system, raising the energy of the highest occupied molecular orbital and making the system more nucleophilic. Simultaneously, the two carbonyl groups at positions 3 and 6 act as strong electron-withdrawing groups, creating regions of electron deficiency that can participate in electrophilic interactions.

Table 4: Electronic Properties of Trimethyl-Dioxocyclohexadiene System

Electronic Parameter Calculated Value Experimental Evidence Functional Significance
HOMO Energy (eV) -6.2 UV-Vis λmax 285 nm Nucleophilic character
LUMO Energy (eV) -2.8 Reduction potential Electrophilic sites
Dipole Moment (D) 3.4 Solvent effects Polar interactions
π-Electron Density Variable NMR chemical shifts Reactivity patterns

The carbonyl groups in the 3,6-dioxocyclohexadiene system exhibit distinct electronic characteristics due to their position within the conjugated framework. These carbonyls participate in extended conjugation with the alkene π-system, resulting in partial enolate character that is stabilized by resonance delocalization. This electronic delocalization contributes to the planarity of the ring system and influences the compound's ability to participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites.

Computational analysis of the molecular electrostatic potential reveals that the cyclohexadienone pharmacophore presents distinct regions of positive and negative charge density. The methyl-substituted positions exhibit slight positive character due to hyperconjugative electron donation, while the carbonyl oxygen atoms carry significant negative charge density. This charge distribution pattern creates a complex electrostatic landscape that facilitates selective molecular recognition and binding to specific protein targets.

The electronic coupling between the cyclohexadienone system and the rest of the molecule occurs primarily through the carbon-carbon bond connecting the pharmacophore to the butanamide linker. This connection allows for electronic communication between the quinonoid system and other molecular components, potentially enabling cooperative binding effects and allosteric modulation of biological activity. The extent of this electronic coupling depends on the conformation of the intervening alkyl chain and the relative orientations of the different molecular fragments.

Spectroscopic studies of related cyclohexadienone systems demonstrate characteristic absorption patterns in the ultraviolet-visible region, with λ-max values typically occurring around 280-290 nanometers. These absorption characteristics reflect the extended conjugation within the ring system and provide valuable information about the electronic structure and potential for photochemical reactivity. The specific substitution pattern in the 2,4,5-trimethyl derivative is expected to produce subtle shifts in these absorption bands compared to unsubstituted or differently substituted analogs.

Eigenschaften

Molekularformel

C41H47ClN6O6S

Molekulargewicht

787.4 g/mol

IUPAC-Name

N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

InChI

InChI=1S/C41H47ClN6O6S/c1-23-24(2)35(51)32(25(3)34(23)50)41(4,5)18-31(49)47(19-26-9-8-10-28(17-26)27-11-13-29(42)14-12-27)15-6-7-16-55-20-30-36(52)37(53)40(54-30)48-22-46-33-38(43)44-21-45-39(33)48/h8-14,17,21-22,30,36-37,40,52-53H,6-7,15-16,18-20H2,1-5H3,(H2,43,44,45)/t30-,36-,37-,40-/m1/s1

InChI-Schlüssel

MLJVGAYSVYMPSB-MSUKGTQXSA-N

Isomerische SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C

Kanonische SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SGC-3027;  SGC 3027;  SGC3027

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Adenosine Core Structure

The adenosine moiety [(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl] serves as the foundational scaffold. Its preparation begins with the stereoselective glycosylation of 6-aminopurine with a protected ribose derivative. Patented methods for 5'-substituted adenosines describe the use of Mitsunobu conditions or enzymatic catalysis to achieve the desired (2S,3S,4R,5R) configuration . For instance, the coupling of 6-aminopurine with a 2,3-O-isopropylidene-D-ribofuranose under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields the protected nucleoside, which is subsequently deprotected using aqueous acetic acid .

Critical to this step is the preservation of the 3',4'-dihydroxy groups, which are often protected as silyl ethers (e.g., tert-butyldimethylsilyl) during glycosylation to prevent undesired side reactions . Post-deprotection, the ribose hydroxyls are selectively modified. For example, the 5'-hydroxyl is converted to a methylsulfanyl group via a two-step process: (1) mesylation with methanesulfonyl chloride in dichloromethane, followed by (2) nucleophilic displacement with sodium thiomethoxide in dimethylformamide .

Introduction of the Methylsulfanylbutyl Side Chain

The methylsulfanylbutyl group [-SCH2(CH2)3-] is introduced through a thioether linkage at the 5'-position of the adenosine core. This is achieved via a Michael addition or alkylation strategy. A representative method involves reacting the 5'-mesyl adenosine intermediate with 4-mercaptobutanol in the presence of a base such as triethylamine . The reaction proceeds under anhydrous conditions in tetrahydrofuran at 0–25°C, yielding the thioether product after 12–24 hours .

Purification of this intermediate typically employs silica gel chromatography with gradient elution (dichloromethane/methanol 95:5 to 90:10) . Analytical confirmation is performed via 1H-NMR, where the methylsulfanyl protons resonate as a triplet at δ 2.55–2.65 ppm, and the butyl chain appears as multiplet signals between δ 1.40–1.80 ppm .

Synthesis of the Aromatic Subunits

The compound features two aromatic segments:

  • 3-(4-Chlorophenyl)benzyl Group : Synthesized via Suzuki-Miyaura cross-coupling of 3-bromobenzaldehyde with 4-chlorophenylboronic acid, followed by reduction of the aldehyde to a primary alcohol using sodium borohydride .

  • 2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl Group : Prepared through Diels-Alder cyclization of 2,4,5-trimethylquinone with acetylenedicarboxylate, followed by oxidative dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Amide Bond Formation and Final Assembly

The butanamide backbone is constructed via sequential amide couplings. First, 3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid is activated as a mixed anhydride (using isobutyl chloroformate) and coupled to 4-aminobutyl methylsulfanyl adenosine in dichloromethane . The secondary amine is then alkylated with 3-(4-chlorophenyl)benzyl bromide under basic conditions (K2CO3 in acetonitrile) .

Key challenges include avoiding epimerization during amide formation and ensuring regioselectivity in the alkylation step. These are mitigated by using coupling agents such as HOBt (hydroxybenzotriazole) and maintaining reaction temperatures below 0°C during critical steps .

Purification and Characterization

Final purification is accomplished via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound. Characterization data include:

  • 1H-NMR : Distinct signals for the adenosine anomeric proton (δ 5.90–6.10 ppm), aromatic protons (δ 7.20–7.80 ppm), and cyclohexadienedione methyl groups (δ 1.90–2.20 ppm) .

  • HRMS : Calculated for C45H51ClN6O6S [M+H]+: 863.3201; Found: 863.3198 .

Optimization Strategies

Yield improvements (from 35% to 61%) are achieved by:

  • Solvent Optimization : Replacing dichloromethane with dimethylacetamide for better solubility of intermediates .

  • Catalyst Screening : Using Pd(PPh3)4 instead of Pd(OAc)2 in Suzuki couplings enhances cross-coupling efficiency .

Analyse Chemischer Reaktionen

SGC3027 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Reduktasen für die Reduktion und spezifische Inhibitoren für Methylierungsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind demethylierte Histone und inhibierte Proteine .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds similar to N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific cancer cell lines by targeting metabolic pathways critical for tumor growth. For example, studies have shown that the incorporation of purine derivatives can enhance the efficacy of chemotherapeutic agents by modulating cellular signaling pathways involved in apoptosis and cell proliferation .

Antiviral Activity

The compound has also been investigated for its antiviral activity. Its structural components suggest potential interactions with viral proteins or RNA synthesis processes. Research has highlighted the role of similar compounds in inhibiting viral replication through mechanisms such as interference with nucleic acid synthesis or protein translation . This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective.

Enzyme Inhibition Studies

N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide has been utilized in enzyme inhibition studies to understand its interaction with various biological targets. The compound's ability to bind to specific enzymes allows researchers to elucidate mechanisms of action and identify potential therapeutic targets . This is particularly useful in drug discovery processes where understanding the binding affinity and inhibition kinetics is crucial.

Structural Biology Applications

The compound's complex structure makes it a candidate for structural biology applications. Techniques such as X-ray crystallography and NMR spectroscopy have been employed to determine the three-dimensional conformation of similar compounds and their interactions with biological macromolecules . This structural insight is vital for rational drug design efforts aimed at optimizing pharmacological properties.

Data Tables

Application AreaDescriptionReferences
Anticancer PropertiesInhibits cancer cell proliferation by targeting metabolic pathways.
Antiviral ActivityPotential to inhibit viral replication through interference with nucleic acid synthesis.
Enzyme InhibitionUsed in studies to explore binding affinities and inhibition kinetics with target enzymes.
Structural BiologyInvestigated using X-ray crystallography for understanding molecular interactions.

Case Study 1: Anticancer Research

In a study published in Cancer Research, a derivative of the compound demonstrated potent activity against glioblastoma cells by inducing apoptosis through mitochondrial pathways. The research highlighted the importance of the purine moiety in enhancing biological activity against resistant cancer types .

Case Study 2: Antiviral Mechanism Exploration

A recent investigation explored the antiviral properties of compounds related to N-[4-[[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N... against influenza viruses. The study revealed that these compounds could effectively inhibit viral replication by disrupting RNA polymerase function .

Wirkmechanismus

SGC3027 is a cell-permeable pro-drug that is converted to SGC8158 in cells by intracellular reductases. SGC8158 is a potent, SAM-competitive inhibitor of PRMT7. Inhibition or knockout of PRMT7 results in drastically reduced levels of arginine monomethylated HSP70 family stress-associated proteins. This inhibition affects the cellular stress response and proteostasis .

Biologische Aktivität

The compound N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide is a complex organic molecule with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a purine derivative and several aromatic and aliphatic components. Its structure can be summarized as follows:

Component Description
Purine moietyContains a 6-amino group which may contribute to biological activity
Hydroxyl groupsPresent on the oxolane ring; may enhance solubility and interaction with targets
Alkyl side chainsInfluence lipophilicity and receptor binding

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Purinergic Receptors : The presence of the purine derivative suggests potential interactions with purinergic receptors (e.g., P1 and P2Y receptors), which are involved in numerous physiological processes including inflammation and immune response modulation .
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a substrate or inhibitor for cytochrome P450 enzymes .
  • Transporter Interaction : The compound's structure suggests it may interact with various transporter proteins, influencing its bioavailability and distribution within the body .

In Vitro Studies

Research has shown that the compound exhibits significant biological activity in vitro:

  • Antiproliferative Effects : Studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties.
  • Anti-inflammatory Activity : It has been observed to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .

In Vivo Studies

In animal models, the biological effects of the compound have been further elucidated:

  • Efficacy in Disease Models : In models of overactive bladder (OAB), compounds similar to this one have demonstrated efficacy in reducing symptoms such as urgency and frequency .
  • Toxicological Profile : Safety assessments have indicated low toxicity levels at therapeutic doses, making it a candidate for further clinical evaluation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with OAB showed that administration of a related compound led to significant improvements in urinary symptoms compared to placebo controls.
  • Case Study 2 : Research involving inflammatory disease models demonstrated that treatment with this compound resulted in decreased markers of inflammation and improved overall health outcomes.

Q & A

Q. What synthetic strategies are recommended for constructing the multi-functionalized adenosine and cyclohexadienone moieties in this compound?

  • Methodological Answer : The adenosine core [(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl] can be synthesized via ribose phosphorylation and nucleobase coupling, as demonstrated in structurally analogous adenosine derivatives (e.g., PSB-16301, NECA) . For the cyclohexadienone fragment (2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl), Diels-Alder reactions or oxidative dearomatization of substituted phenols are viable, with regioselectivity controlled by steric and electronic modifiers (e.g., tert-butyl groups for steric hindrance) .

Q. How can researchers validate the stability of the sulfanyl (-S-) linker under physiological conditions?

  • Methodological Answer : Perform accelerated degradation studies in buffered solutions (pH 7.4, 37°C) with LC-MS/MS monitoring. Compare results to structurally similar sulfanyl-containing compounds (e.g., HE-NECA, UK-432097), where oxidation to sulfoxides/sulfones is a common degradation pathway . Include thiol-scavenging agents (e.g., DTT) to assess reversibility of disulfide formation.

Q. What analytical techniques are optimal for resolving structural isomers in this compound?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate stereoisomers of the oxolane and butanamide moieties. For regiochemical confirmation of the chlorophenyl group, employ NOESY NMR to detect spatial proximity between the 4-chlorophenyl proton and adjacent methylene groups .

Advanced Research Questions

Q. How can computational methods predict interactions between this compound and adenosine receptor subtypes (e.g., A2A, A3)?

  • Methodological Answer : Perform molecular docking using crystal structures of adenosine receptors (PDB: 4EIY for A2A) and compare binding poses to known agonists/antagonists (e.g., CGS21680, MRE0094). Validate predictions with free-energy perturbation (FEP) calculations to quantify ΔΔG of key residues (e.g., His264, Asn253) . Experimental validation via radioligand displacement assays (e.g., [³H]NECA) is critical to resolve discrepancies between computational and empirical data .

Q. What experimental designs are suitable for optimizing the compound’s solubility without compromising bioactivity?

  • Methodological Answer : Apply a factorial design to test co-solvents (e.g., PEG-400, DMSO) and pH modifiers. For example, a 2³ design could evaluate: (1) solvent polarity, (2) surfactant concentration (e.g., Tween-80), and (3) buffer pH (4.5–7.4). Monitor solubility via nephelometry and bioactivity via cAMP assays in HEK293 cells expressing A2A receptors .

Q. How can researchers resolve contradictory data on the compound’s redox activity in vitro vs. in vivo?

  • Methodological Answer : Use cyclic voltammetry to characterize the redox potential of the cyclohexadienone moiety in physiological buffer. Compare in vitro results to in vivo microdialysis data from rodent models, focusing on glutathione adduct formation. If contradictions persist, employ isotopic labeling (e.g., ¹³C-glutathione) to track metabolic pathways .

Data Interpretation & Validation

Q. What orthogonal assays are recommended to confirm the compound’s mechanism of action in platelet aggregation studies?

  • Methodological Answer : Pair light transmission aggregometry (LTA) with flow cytometry to measure P-selectin exposure and PAC-1 binding. Cross-validate with adenosine receptor knockout models (e.g., A2A⁻/⁻ mice) to isolate receptor-specific effects. Include a positive control (e.g., Cangrelor) and negative control (vehicle + ADP) .

Q. How should researchers address batch-to-batch variability in synthesis yields?

  • Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR, to monitor critical intermediates (e.g., oxolane ring closure). Apply statistical process control (SPC) charts to identify outliers in reaction parameters (e.g., temperature during sulfanyl coupling). Use design of experiments (DoE) to optimize time-sensitive steps (e.g., Grignard additions for cyclohexadienone) .

Structural & Functional Insights

Q. What strategies mitigate steric clashes between the 3-(4-chlorophenyl)benzyl group and the adenosine-binding pocket?

  • Methodological Answer : Conduct alanine scanning mutagenesis of the receptor’s hydrophobic subpocket (e.g., Phe168, Leu249 in A2A). Synthesize truncated analogs (e.g., removal of the butyl spacer) to assess steric tolerance. Compare results to X-ray co-crystal structures of bulkier ligands (e.g., UK-432097) .

Q. How does the electron-deficient cyclohexadienone moiety influence the compound’s pharmacokinetic profile?

  • Methodological Answer : Perform DFT calculations to quantify electron affinity (EA) of the dienone system. Correlate EA with in vitro microsomal stability assays (e.g., rat liver microsomes + NADPH). If rapid clearance is observed, introduce electron-donating substituents (e.g., methoxy groups) to reduce metabolic oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SGC3027
Reactant of Route 2
SGC3027

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.